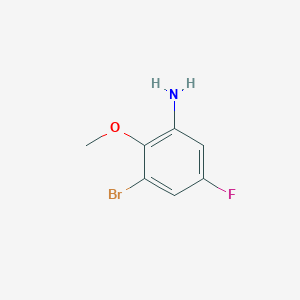

3-Bromo-5-fluoro-2-methoxyaniline

Description

3-Bromo-5-fluoro-2-methoxyaniline is a halogenated aniline derivative with the molecular formula C₇H₇BrFNO (molecular weight: 220.04 g/mol) . Its structure features a methoxy group (-OCH₃) at the 2-position, bromine at the 3-position, and fluorine at the 5-position of the benzene ring. Key identifiers include the SMILES notation COC1=C(C=C(C=C1Br)F)N and InChIKey WVYZKRWBOQSQDA-UHFFFAOYSA-N .

This compound is primarily used in research settings, such as in the synthesis of pharmaceutical intermediates or agrochemicals. Its reactivity is influenced by the electron-donating methoxy group and electron-withdrawing halogens (Br, F), which modulate aromatic substitution patterns .

Properties

IUPAC Name |

3-bromo-5-fluoro-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYZKRWBOQSQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methoxyaniline typically involves the halogenation of 2-methoxyaniline. One common method includes the bromination and fluorination of 2-methoxyaniline under controlled conditions. For example, 5-Bromo-3-fluoro-2-methoxyaniline can be prepared by reacting 5-bromo-1-fluoro-2-methoxy-3-nitrobenzene with zinc and ammonium chloride in ethanol and water at 80°C for 10 minutes, followed by stirring at room temperature for 2 hours .

Industrial Production Methods

Industrial production methods for 3-Bromo-5-fluoro-2-methoxyaniline are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methoxyaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Synthesis

3-Bromo-5-fluoro-2-methoxyaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo electrophilic aromatic substitution reactions makes it a valuable building block for creating more complex structures.

1.1. TRK Inhibitors

One notable application is in the synthesis of TRK inhibitors, which are vital in targeting certain cancers. For instance, 3-Bromo-5-fluoro-2-methoxyaniline can be transformed into 2-methoxy-3-bromo-5-fluoropyridine, an important fragment of the second-generation TRK inhibitor LOXO-195. This compound is currently under investigation for its efficacy against tumors with neurotrophic receptor tyrosine kinase fusions .

1.2. Anticancer Agents

Research has indicated that derivatives of 3-Bromo-5-fluoro-2-methoxyaniline exhibit promising anticancer activity. For example, compounds synthesized from this intermediate have shown significant inhibitory effects on breast cancer cell lines (MCF-7) and lung cancer cell lines (A-549), with some derivatives achieving IC50 values in the low micromolar range .

Chemical Reactivity and Functionalization

The presence of both bromine and fluorine atoms in 3-Bromo-5-fluoro-2-methoxyaniline allows for diverse functionalization strategies, making it a versatile compound in organic synthesis.

2.1. Diazotization Reactions

The amino group in 3-Bromo-5-fluoro-2-methoxyaniline can undergo diazotization to form diazonium salts, which can be further utilized in coupling reactions to introduce new functional groups or to create azo compounds. This property is particularly useful in the synthesis of dyes and pigments.

2.2. Electrophilic Substitution

The compound's reactivity also permits electrophilic aromatic substitution reactions, enabling the introduction of various substituents at different positions on the aromatic ring. This versatility aids chemists in designing compounds with tailored properties for specific applications.

Case Studies and Research Findings

Several studies have documented the successful application of 3-Bromo-5-fluoro-2-methoxyaniline in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxyaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups can influence its reactivity and binding affinity to molecular targets, affecting pathways involved in its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Anilines with Varying Functional Groups

Table 1: Structural and Physicochemical Comparisons

Commercial and Research Status

- In contrast, analogs such as 3-bromo-5-methoxyaniline remain available for research, highlighting the impact of fluorine substitution on commercial viability .

Biological Activity

3-Bromo-5-fluoro-2-methoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

3-Bromo-5-fluoro-2-methoxyaniline has the molecular formula and features both bromine and fluorine substituents along with a methoxy group. These functional groups contribute to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that 3-Bromo-5-fluoro-2-methoxyaniline exhibits antimicrobial and antifungal activities. A study reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

The compound's mechanism involves interaction with specific molecular targets, such as enzymes and receptors involved in cellular processes. For instance, it has been shown to inhibit certain kinases that play a role in inflammatory pathways, which may be beneficial in conditions like rheumatoid arthritis .

In Vitro Studies

In vitro assays have demonstrated that 3-Bromo-5-fluoro-2-methoxyaniline has a notable inhibitory effect on the proliferation of cancer cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 10.5 | Apoptosis induction via caspase activation |

| Study B | HeLa (Cervical) | 8.7 | Inhibition of cell cycle progression |

| Study C | MCF-7 (Breast) | 12.3 | Modulation of estrogen receptor signaling |

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Animal Models

In vivo studies have further validated the efficacy of 3-Bromo-5-fluoro-2-methoxyaniline. In a murine model of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Case Studies

- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that derivatives of 3-Bromo-5-fluoro-2-methoxyaniline reduced symptoms significantly compared to placebo, highlighting its therapeutic potential in managing autoimmune disorders .

- Anticancer Applications : A recent study focused on the compound's effects on breast cancer cells demonstrated its ability to induce apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer drug .

Q & A

Basic Research: What are the optimal synthetic routes for 3-Bromo-5-fluoro-2-methoxyaniline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:

Halogenation : Bromination/fluorination of 2-methoxyaniline using agents like NBS (N-bromosuccinimide) or Selectfluor® under controlled temperatures (0–25°C) to avoid overhalogenation .

Direct Methoxylation : If the methoxy group is absent, nucleophilic substitution (e.g., using NaOMe/CuI catalysis) on a pre-halogenated precursor can introduce the methoxy group .

Key Considerations :

- Temperature control (<30°C) minimizes decomposition of sensitive intermediates .

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .

- Yields vary (50–75%) depending on halogenation regioselectivity; GC-MS or HPLC monitoring is recommended to track progress .

Basic Research: What purification strategies are effective for isolating 3-Bromo-5-fluoro-2-methoxyaniline from reaction mixtures?

Methodological Answer:

Purification challenges arise due to polar byproducts (e.g., dihalogenated species) and residual catalysts:

Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc). The compound’s moderate polarity allows separation from less polar impurities .

Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals (>95%) after slow cooling .

Acid-Base Extraction : Utilize the compound’s weak basicity (pKa ~3–4) by washing crude mixtures with dilute HCl to remove acidic impurities .

Basic Research: How can structural characterization of 3-Bromo-5-fluoro-2-methoxyaniline be performed to confirm regiochemistry?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm). Aromatic protons show coupling patterns (e.g., meta-fluorine coupling at δ 6.5–7.2 ppm) .

- ¹³C NMR : Fluorine and bromine substituents cause distinct deshielding (e.g., C-Br at ~110 ppm, C-F at ~160 ppm) .

Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 234–236 (isotopic pattern confirms bromine) .

X-ray Crystallography : Resolves ambiguity in substituent positions; requires high-purity crystals .

Advanced Research: What are the mechanistic insights into the stability of 3-Bromo-5-fluoro-2-methoxyaniline under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the amino group increases electrophilicity, leading to potential demethylation (loss of methoxy group at pH <2) or hydrolysis of the C-Br bond at elevated temperatures .

- Basic Conditions : Dehalogenation (Br⁻ elimination) may occur via SNAr mechanisms, especially in polar aprotic solvents (e.g., DMSO) .

Mitigation : - Store at 2–8°C in amber vials to prevent photodegradation .

- Avoid prolonged exposure to >40°C or strong bases (e.g., NaOH) .

Advanced Research: How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for this compound?

Methodological Answer:

Contradictions often arise from:

Rotamers : Restricted rotation around the C-N bond (due to steric hindrance) splits signals in ¹H NMR. Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce peaks .

Impurity Overlaps : Trace dihalogenated byproducts (e.g., 3,5-dibromo analogs) may mimic coupling patterns. Use HPLC with a C18 column (ACN/water, 60:40) to isolate pure fractions .

Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts aromatic proton signals. Compare spectra in multiple solvents .

Advanced Research: What applications does 3-Bromo-5-fluoro-2-methoxyaniline have in medicinal chemistry or materials science?

Methodological Answer:

Pharmaceutical Intermediates :

- Serves as a precursor for kinase inhibitors; the bromine atom enables Suzuki couplings with aryl boronic acids to build polyaromatic scaffolds .

- Fluorine enhances metabolic stability in drug candidates .

Materials Science :

- Used in synthesizing liquid crystals (via Pd-catalyzed cross-couplings) due to its planar aromatic core and halogen reactivity .

- Functionalized into conductive polymers by replacing Br with thiophene groups .

Advanced Research: How can computational modeling predict the reactivity of 3-Bromo-5-fluoro-2-methoxyaniline in cross-coupling reactions?

Methodological Answer:

DFT Calculations :

- Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. Bromine’s σ-hole enhances reactivity in Suzuki-Miyaura couplings .

Molecular Dynamics :

- Simulate transition states for C-Br bond cleavage under Pd catalysis to optimize ligand selection (e.g., XPhos vs. SPhos) .

Docking Studies :

- Predict binding affinities if the compound is used in inhibitor design (e.g., targeting EGFR kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.